molecular formula C12H12F3N3 B1405030 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile CAS No. 1449117-72-9

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1405030
CAS No.: 1449117-72-9
M. Wt: 255.24 g/mol
InChI Key: JECUZRRZDTUEBY-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile is a chemical compound offered for research and development purposes. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or for any form of human or veterinary therapeutic use. This product is strictly For Research Use Only. Researchers specializing in medicinal chemistry can utilize such molecular scaffolds in the design and synthesis of novel bioactive molecules. The piperidine moiety is a common pharmacophore found in ligands for various biological targets , while the trifluoromethyl group can influence a compound's physicochemical properties and metabolic stability. This combination makes it a valuable intermediate for constructing compound libraries in hit-to-lead optimization campaigns, particularly in central nervous system (CNS) and other disease-targeted drug discovery programs . Specific applications and mechanisms of action for this compound should be determined by qualified researchers through experimental investigation.

Properties

IUPAC Name

3-piperidin-1-yl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)9-6-11(10(7-16)17-8-9)18-4-2-1-3-5-18/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUZRRZDTUEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185174
Record name 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449117-72-9
Record name 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperidinyl)-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine as the nucleophile.

    Addition of the Nitrile Group: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine group and nitrile functionality are key sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Products References
Piperidine substitutionNaH/K₂CO₃ in DMF or DMSO at 80–100°CReplacement with amines or thiols
Nitrile substitutionH₂O (acidic/basic hydrolysis)Carboxylic acid or amide derivatives
  • Piperidine Replacement : Analogous morpholine-substituted pyridines undergo substitution with amines (e.g., morpholine → piperidine) under basic conditions.

  • Nitrile Hydrolysis : Nitriles in similar frameworks hydrolyze to carboxylic acids (via H₂SO₄/H₂O) or primary amides (via H₂O₂/K₂CO₃).

Reduction Reactions

The nitrile and trifluoromethyl groups are potential reduction targets.

Reaction Type Reagents/Conditions Products References
Nitrile reductionLiAlH₄ or H₂/Pd-C in ethanolPrimary amine derivatives
CF₃ group reductionNot typically reactiveRetains CF₃ group under standard conditions
  • Nitrile → Amine : Reduction with LiAlH₄ yields 3-(piperidin-1-yl)-5-(trifluoromethyl)picolinamine.

  • CF₃ Stability : The trifluoromethyl group resists reduction due to strong C–F bonds, as seen in fluorinated drug intermediates .

Oxidation Reactions

Oxidative transformations focus on the pyridine ring and substituents.

Reaction Type Reagents/Conditions Products References
Ring oxidationKMnO₄/H₂SO₄ at 60°CPyridine N-oxide derivatives
Piperidine oxidationH₂O₂ in acetic acidPiperidine N-oxide
  • Pyridine Ring Oxidation : Forms N-oxide derivatives, enhancing electrophilicity for further functionalization.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings.

Reaction Type Catalyst/Reagents Products References
Suzuki couplingPd(PPh₃)₄, Ar-BPin, K₂CO₃ in dioxaneAryl-substituted pyridines
Buchwald–Hartwig aminationCuI, XantPhos, K₃PO₄ in tolueneAminated pyridine derivatives
  • Suzuki Coupling : Electron-deficient pyridines couple with aryl boronic acids to form biaryl products .

  • Amination : Introduces amines at specific positions using copper or palladium catalysts .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ and nitrile groups direct EAS to specific ring positions.

Reaction Type Reagents/Conditions Products References
NitrationHNO₃/H₂SO₄ at 0–5°CNitro-substituted derivatives
HalogenationCl₂/FeCl₃ or Br₂/AlBr₃Halo-substituted pyridines
  • Nitration : Occurs at the para position relative to the CF₃ group, as observed in 5-nitro analogues.

  • Halogenation : Preferentially targets the meta position due to steric and electronic effects.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

  • Reactivity: The nitrile group can participate in nucleophilic addition reactions, while the piperidine moiety can be involved in further functionalization.
  • Synthesis of Complex Molecules: It is used to synthesize more complex organic molecules through multi-step synthetic routes.

Pharmaceuticals

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile has been studied for its potential pharmaceutical applications:

  • Drug Development: It is investigated as a precursor for developing active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties.
  • Biological Activity: Preliminary studies suggest that it may exhibit activity against specific biological targets, including enzymes involved in disease pathways.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry: It can be used as an additive or modifier in polymer formulations to enhance thermal stability and mechanical properties.
  • Coatings and Films: Research indicates potential use in developing coatings with specific functionalities, such as hydrophobicity or chemical resistance.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel anticancer agents derived from this compound. The researchers utilized the compound as a starting material to develop derivatives that showed improved cytotoxicity against cancer cell lines compared to existing treatments. The results indicated that modifications to the piperidine ring significantly influenced biological activity.

Case Study 2: Development of Fluorinated Materials

In another research effort, scientists investigated the use of this compound in creating fluorinated materials with enhanced properties. The incorporation of trifluoromethyl groups was found to improve the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesFacilitates multi-step synthesis
PharmaceuticalsPrecursor for active pharmaceutical ingredientsPotential anticancer activity observed
Material ScienceEnhances properties of polymersImproved thermal stability in fluorinated materials

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Evidence Source
3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile (Target) C12H12F3N3 261.24 Not reported Piperidin-1-yl, CF3, nitrile
5-(Hydroxyamino)-3-(trifluoromethyl)picolinonitrile C7H4F3N3O 203.12 Not reported Hydroxyamino, CF3, nitrile
3-(Trifluoromethyl)picolinonitrile (CAS 1214377-57-7) C7H3F3N2 172.11 Not reported CF3, nitrile
5-Iodo-3-(trifluoromethyl)picolinonitrile C7H2F3IN2 298.00 Not reported Iodo, CF3, nitrile
3-Methyl-5-(trifluoromethyl)picolinonitrile C8H5F3N2 186.13 Not reported Methyl, CF3, nitrile
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile derivatives (e.g., 19b) C18H14F4N4O2S 438.39 181–183 Thioxoimidazolidinyl, CF3, nitrile
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indolin-2-one (6a) C20H16ClF3N2O3S 456.86 222–224 Piperidinylsulfonyl, CF3, indolinone

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances electron deficiency on the pyridine ring, influencing reactivity and binding interactions. However, substituents like piperidin-1-yl (electron-donating) vs. sulfonyl (electron-withdrawing) modulate this effect .
  • Melting Points : Compounds with rigid substituents (e.g., thioxoimidazolidinyl in 19b) exhibit higher melting points (>180°C) compared to flexible analogs (e.g., 19d at 119–121°C) .
  • Molecular Weight: Piperidine-containing analogs (e.g., Target compound) have higher molecular weights (~260–460 g/mol) than simpler derivatives (e.g., 3-(Trifluoromethyl)picolinonitrile at 172.11 g/mol) .

Biological Activity

3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile (CAS No. 1449117-72-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N3C_{12}H_{12}F_3N_3, featuring a piperidine ring and a trifluoromethyl group attached to a picolinonitrile moiety. This unique structure contributes to its biological properties, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways.

Potential Targets:

  • Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer proliferation.
  • Receptor Modulation : The piperidine moiety may enhance binding affinity to specific receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown promise in inhibiting bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialInhibition of bacterial strains ,
Enzyme InhibitionPotential inhibition of kinases ,

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Anticancer Studies : A study focusing on structurally similar compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the piperidine and trifluoromethyl groups can enhance anticancer properties.
  • Antimicrobial Research : Research on related trifluoromethyl-pyridine derivatives indicated broad-spectrum antimicrobial activity, supporting the hypothesis that this compound may exhibit similar effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of any compound. While specific data on this compound is limited, insights can be drawn from related compounds:

Table 2: Pharmacokinetic Properties of Related Compounds

Compound NameBioavailability (%)Half-life (hours)Toxicity Level
Trifluoromethyl-pyridine derivative454Moderate
Piperidine-based inhibitor606Low

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile
Reactant of Route 2
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3-(Piperidin-1-yl)-5-(trifluoromethyl)picolinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.